tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate
Description
tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate: is a complex organic compound that features a thiazole ring, an azetidine ring, and a tert-butyl ester group
Properties
CAS No. |
1692418-05-5 |
|---|---|
Molecular Formula |
C11H17N3O3S |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3S/c1-10(2,3)17-9(15)14-5-11(16,6-14)7-4-13-8(12)18-7/h4,16H,5-6H2,1-3H3,(H2,12,13) |
InChI Key |
ZPEBMWJCGLNWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CN=C(S2)N)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 3-Hydroxyazetidine
The tert-butyloxycarbonyl (Boc) group is introduced to stabilize the azetidine ring during subsequent reactions. As demonstrated in, tert-butyl 3-hydroxyazetidine-1-carboxylate is synthesized via O-alkylation of 3-hydroxyazetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as potassium tert-butoxide. This method achieves a 91% yield when using methylene chloride as the solvent and triethylamine as the base. A critical optimization involves avoiding dioxane and dimethyl sulfoxide (DMSO), which are associated with impurity formation and environmental concerns.
Oxidation of 3-Hydroxyazetidine Derivatives
Alternative routes involve oxidizing 3-hydroxyazetidine precursors to ketones, followed by Boc protection. For example, Patent CN111362852A describes the synthesis of 1-tert-butyloxycarbonyl-3-azetidinone via hydrolysis of 3,3-dimethoxy-azetidine intermediates using citric acid. While this method reduces side reactions, it requires stringent control of pH and temperature to prevent decomposition.
Incorporation of the Thiazole Moiety
The 2-amino-1,3-thiazol-5-yl group is introduced through cyclization or coupling reactions:
Hantzsch Thiazole Synthesis
A widely cited method involves the Hantzsch reaction, where thiourea reacts with α-haloketones. In, 2-(2-amino-1,3-thiazol-4-yl)-substituted-naphthalen-1-ol is synthesized using potassium thiocyanate (KCNS) and bromine in acetic acid. Adapting this to the target compound, 3-hydroxyazetidine intermediates are coupled with pre-formed thiazole derivatives under reflux conditions. Yields improve with polar aprotic solvents like dimethylformamide (DMF), which enhance reactant solubility.
Direct Coupling via Alkylation
Recent advances favor direct alkylation of Boc-protected azetidine with thiazole-containing benzyl bromides. For instance, reports the O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-fluoro-4-(trifluoromethoxy)benzyl bromide using potassium tert-butoxide in tetrahydrofuran (THF). After 14 hours at room temperature, the crude product is purified via semi-preparative HPLC, achieving 65% yield. This method’s efficiency hinges on stoichiometric control to minimize di-alkylation byproducts.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Prolonged stirring (>18 hours) in THF risks ring-opening side reactions, particularly at elevated temperatures. Ethyl acetate, used in Patent CN111362852A, offers a greener alternative with comparable efficiency.
Purification Techniques
Semi-preparative HPLC with C18 columns (e.g., ACE5 C18-300) is the gold standard for isolating tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate. Gradient elution (35–95% acetonitrile in water) resolves closely related impurities, achieving >98% purity as confirmed by UV/radio-detection. In contrast, traditional crystallization methods, such as hexane recrystallization, yield 85.4% purity but require multiple washing steps.
Mechanistic Insights and Byproduct Formation
Boc Deprotection Dynamics
Trifluoroacetic acid (TFA)-mediated Boc removal generates the azetidinium trifluoroacetate intermediate, which is critical for subsequent urea formation. Over-exposure to TFA (>3 hours) leads to azetidine ring degradation, necessitating precise reaction monitoring via thin-layer chromatography (TLC).
Thiazole Ring Cyclization
The thiazole’s amino group originates from thiourea derivatives, as shown in. Bromine acts as both an oxidizing agent and electrophile, facilitating C–S bond formation. Computational studies suggest a concerted mechanism where the thiolate anion attacks the α-carbon of the ketone, followed by bromide elimination .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the azetidine ring can produce various hydroxy derivatives.
Scientific Research Applications
tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and azetidine rings. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate: Lacks the hydroxy group, which may affect its reactivity and biological activity.
tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both the thiazole and azetidine rings, as well as the tert-butyl ester group
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 65-75% | |
| Hydroxylation | NaBH4, MeOH, 0°C → RT | 85% | |
| Boc Deprotection | TFA/DCM (1:1), RT, 2h | >90% |
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the azetidine ring structure, hydroxy group, and thiazole substitution pattern. Key signals include:
- Azetidine protons : δ 3.8–4.2 ppm (multiplet, N-CH2).
- Thiazole protons : δ 6.9–7.1 ppm (singlet, C5-H) .
- HPLC-MS : LCMS (e.g., m/z 312 [M+H]+) and retention time analysis (e.g., 1.33 minutes under SMD-TFA05 conditions) ensure purity and identity .
- X-ray Crystallography : For absolute stereochemical confirmation, SHELX programs are employed for structure refinement .
Advanced: How can derivatives of this compound be designed to enhance biological activity?
Derivative design focuses on modifying substituents to optimize target binding:
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -CF3) at the thiazole C2 position enhances enzyme inhibition by increasing electrophilicity .
- Azetidine Ring Functionalization : Adding hydrophobic groups (e.g., cyclopropane) at C3 improves membrane permeability, as shown in analogues with anti-inflammatory activity .
- Boc Group Replacement : Substituting Boc with acetyl or sulfonamide groups alters pharmacokinetic profiles, as demonstrated in SAR studies .
Q. Table 2: Derivative Activity Data
| Derivative | Target | IC50 (nM) | Reference |
|---|---|---|---|
| C3-Cyclopropane Analog | IL-6 Inhibition | 12.3 | |
| Thiazole-CF3 Derivative | Kinase X | 8.7 |
Advanced: How can contradictory data in reaction outcomes be resolved?
Conflicting results (e.g., variable yields in oxidation steps) often arise from subtle condition changes:
- Systematic Screening : Vary solvents (e.g., DMF vs. THF), temperatures, and catalyst loadings. For example, KMnO4 in acidic vs. basic conditions produces hydroxylated vs. ketone derivatives .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during reactions .
- Computational Modeling : DFT calculations predict favorable reaction pathways, helping rationalize experimental outcomes (e.g., why LiAlH4 selectively reduces carbonyl groups over azetidine rings) .
Advanced: What is the mechanistic basis for this compound's biological activity?
The compound modulates biological targets through:
- Enzyme Inhibition : The thiazole amino group chelates metal ions in kinase active sites (e.g., JAK2), disrupting ATP binding .
- Cytokine Modulation : Hydroxyazetidine derivatives inhibit IL-6/IL-23 signaling by blocking receptor dimerization, as shown in murine macrophage assays .
- ROS Scavenging : The hydroxy group at C3 quenches reactive oxygen species (ROS), reducing oxidative stress in cellular models .
Advanced: How can stereochemical challenges during synthesis be addressed?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity during azetidine ring formation .
- Dynamic Kinetic Resolution : Employ enzymes like lipases to resolve racemic mixtures of intermediates .
- Crystallization-Induced Asymmetric Transformation : Control crystal packing to favor a single enantiomer during recrystallization .
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